Ethyl 2-pyridylacetate

Descripción

Historical Context and Discovery

The development of this compound as a significant chemical entity can be traced to the pioneering work of organic chemists in the mid-twentieth century. The first comprehensive preparation method was documented in 1953 in the Journal of the American Chemical Society, where researchers established a convenient synthetic route to this important intermediate. This early work laid the foundation for subsequent investigations into pyridylacetate derivatives and their applications in organic synthesis.

Building upon these initial studies, researchers in 1961 published a detailed synthesis of derivatives of this compound in the Journal of Organic Chemistry, expanding the understanding of this compound's synthetic versatility. These early investigations demonstrated the compound's utility as a starting material for more complex heterocyclic structures, establishing its position as a valuable synthetic intermediate. The development of reliable synthetic methods during this period coincided with the broader expansion of heterocyclic chemistry as a distinct field of study.

The historical significance of this compound extends beyond its initial discovery to encompass its role in the evolution of modern synthetic methodologies. Early organic synthesis protocols, as documented in Organic Syntheses procedures, highlighted the compound's accessibility through conventional esterification reactions and its stability under standard laboratory conditions. These characteristics made it an attractive target for synthetic chemists seeking reliable building blocks for pharmaceutical and agrochemical applications.

The compound's historical development reflects the broader trends in twentieth-century organic chemistry, where researchers increasingly focused on developing efficient synthetic routes to heterocyclic compounds. The establishment of standardized preparation methods for this compound contributed to its widespread adoption in academic and industrial research laboratories. This historical foundation continues to influence contemporary research directions, with modern investigations building upon the fundamental synthetic principles established by early pioneers in the field.

Nomenclature and Structural Identification

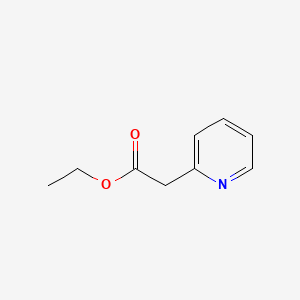

This compound possesses a well-defined chemical identity characterized by multiple nomenclature systems and comprehensive structural data. The compound is officially designated by the International Union of Pure and Applied Chemistry as ethyl 2-pyridin-2-ylacetate, reflecting its structural composition of an ethyl ester group attached to a 2-pyridylacetic acid framework. The Chemical Abstracts Service has assigned the registry number 2739-98-2 to this compound, providing a unique identifier for database searches and regulatory documentation.

The molecular structure of this compound corresponds to the molecular formula C₉H₁₁NO₂, with a molecular weight of 165.19 grams per mole. The compound's structural representation through the Simplified Molecular Input Line Entry System notation is CCOC(=O)CC1=CC=CC=N1, which clearly delineates the connectivity between the ethyl ester functionality and the pyridine ring system. The International Chemical Identifier key IUDKTVXSXWAKJO-UHFFFAOYSA-N provides an additional layer of structural identification for computational chemistry applications.

The compound exhibits several important physical properties that contribute to its utility in synthetic applications. This compound appears as a clear yellow liquid under standard conditions, with a reported boiling point of 70 degrees Celsius at 0.05 millimeters of mercury pressure. The substance demonstrates a density of 1.084 grams per milliliter at 25 degrees Celsius and possesses a refractive index of 1.497. These physical characteristics align with typical expectations for ethyl ester derivatives of heterocyclic carboxylic acids.

The compound's nomenclature includes numerous synonymous designations that reflect different systematic naming conventions and historical usage patterns. Alternative names include 2-pyridineacetic acid ethyl ester, ethyl pyridine-2-acetate, and 2-pyridylacetic acid ethyl ester. These varied nomenclature systems demonstrate the compound's widespread recognition across different chemical databases and literature sources. The systematic International Union of Pure and Applied Chemistry name ethyl 2-pyridin-2-ylacetate remains the preferred designation for formal scientific communication and regulatory documentation.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry, serving multiple roles as both a synthetic intermediate and a model compound for studying pyridine reactivity. The compound's significance stems from its unique structural features that combine the electron-deficient pyridine ring with the versatile ethyl ester functionality. This combination provides chemists with access to diverse reaction pathways and synthetic transformations that would be difficult to achieve with simpler starting materials.

In contemporary synthetic chemistry, this compound serves as a crucial building block for the construction of complex heterocyclic systems. Recent research has demonstrated its utility in three-component synthesis reactions for preparing substituted pyridylacetic acid derivatives through novel methodologies. These approaches leverage the compound's reactivity profile to generate structurally diverse products with potential pharmaceutical applications. The development of such methodologies highlights the continuing relevance of classical heterocyclic intermediates in modern synthetic design.

The compound's role in mechanistic studies of heterocyclic chemistry has provided valuable insights into the behavior of pyridine-containing molecules under various reaction conditions. Research involving ruthenium polypyridyl complexes has utilized this compound derivatives to investigate aerobic oxidation mechanisms and carbon-hydrogen activation processes. These studies contribute to the fundamental understanding of how heterocyclic compounds participate in catalytic transformations and provide guidance for developing new synthetic methodologies.

The pharmaceutical relevance of this compound extends to its role as a precursor for bioactive heterocyclic compounds. Comprehensive synthetic studies have demonstrated the compound's utility in preparing derivatives containing thiourea, triazole, thiadiazole, and oxadiazole moieties, many of which exhibit significant biological activities. These investigations underscore the compound's value as a versatile platform for medicinal chemistry research and drug discovery efforts.

Within the specialized field of quinolizine chemistry, this compound has found application in the synthesis of complex porphyrinoid systems. Research has successfully employed this compound as a starting material for constructing carbaporphyrinoids incorporating heterocyclic subunits. This work demonstrates the compound's utility in preparing extended π-systems with potential applications in materials science and photochemistry. The successful incorporation of this compound into such sophisticated molecular architectures illustrates the compound's versatility and its continuing importance in advancing the frontiers of heterocyclic chemistry.

The significance of this compound in heterocyclic chemistry is further emphasized by its role in educational contexts, where it serves as an exemplary compound for teaching fundamental concepts of heterocyclic reactivity and synthesis. The compound's well-characterized properties and predictable behavior make it an ideal subject for laboratory exercises and theoretical discussions. This pedagogical importance ensures that future generations of chemists will continue to appreciate the fundamental principles that make this compound such a valuable tool in synthetic chemistry.

Propiedades

IUPAC Name |

ethyl 2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDKTVXSXWAKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181817 | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-98-2 | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2739-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YNQ9EN6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Esterification Method

One of the most common methods for synthesizing ethyl 2-pyridylacetate is through the esterification of 2-pyridineacetic acid with ethanol. The reaction typically involves the following steps:

Reagents :

- 2-Pyridineacetic acid

- Ethanol

- Acid catalyst (e.g., sulfuric acid)

-

- Mix equimolar amounts of 2-pyridineacetic acid and ethanol in a flask.

- Add a few drops of concentrated sulfuric acid as a catalyst.

- Heat the mixture under reflux for several hours.

- After completion, neutralize the mixture and extract the product using an organic solvent like dichloromethane.

Yield : This method generally yields around 70-80% of this compound after purification by distillation or chromatography.

Nucleophilic Substitution Method

Another effective method is through nucleophilic substitution reactions involving pyridine derivatives:

Reagents :

- Ethyl bromide or iodide

- Lithium diisopropylamide (LDA) or sodium hydride

- Solvent (e.g., tetrahydrofuran)

-

- Dissolve lithium diisopropylamide in dry tetrahydrofuran.

- Add ethyl bromide to this solution under an inert atmosphere.

- Introduce a pyridine derivative to initiate the nucleophilic attack.

- Stir the reaction mixture at low temperatures before warming it to room temperature.

Yield : This method can provide yields exceeding 85% after purification.

Alternative Synthesis via Isothiocyanates

Recent studies have explored alternative pathways involving isothiocyanates:

Reagents :

- Isothiocyanate derivative

- Base (e.g., sodium hydride)

-

- Dissolve the starting compound in an organic solvent.

- Add sodium hydride to deprotonate and activate the compound.

- Introduce isothiocyanate to form an intermediate that can be hydrolyzed to yield this compound.

Yield : This method has shown promising results with yields around 75%.

Recent studies have highlighted various aspects of this compound's synthesis:

A study published in Organic Process Research & Development showcases a convenient preparation method that emphasizes low-temperature conditions to enhance yield and purity.

Another research article discusses the biological activities of derivatives synthesized from this compound, indicating its potential applications in medicinal chemistry.

- Data Table: Summary of Preparation Methods

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 2-Pyridineacetic acid, ethanol | 70-80 | Requires acid catalyst |

| Nucleophilic Substitution | Ethyl bromide, LDA, pyridine derivative | >85 | Conducted under inert atmosphere |

| Alternative Synthesis | Isothiocyanate derivative, sodium hydride | ~75 | Involves activation via deprotonation |

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-pyridylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-pyridineacetic acid.

Reduction: It can be reduced to form 2-pyridylmethanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

Oxidation: 2-pyridineacetic acid.

Reduction: 2-pyridylmethanol.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

Ethyl 2-pyridylacetate has been extensively studied for its biological activities:

- Antimicrobial Activity : Various studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. For instance, a study synthesized thirty-six novel heterocyclic derivatives of this compound, which were tested against multiple microorganisms and showed promising results .

- Cytotoxicity and Antiviral Activity : Some derivatives have also been evaluated for their cytotoxic effects on cancer cell lines and antiviral activity against HIV-1, highlighting their potential in therapeutic applications .

Case Study 1: Antimicrobial Derivatives

In a study focused on synthesizing derivatives from this compound, researchers created compounds linked with thiosemicarbazide and oxadiazole moieties. These compounds were tested against various pathogens, revealing effective antimicrobial properties, particularly against resistant strains .

Case Study 2: Synthesis of Heterocyclic Compounds

Another significant application is in the synthesis of heterocyclic compounds. This compound was utilized to produce derivatives like hydroxypyrazolo[1,5-a]pyridine through reaction with hydroxylamine-O-sulfonic acid. These derivatives exhibited interesting pharmacological activities, including potential antiviral effects .

| Compound Derivative | Activity Type | Tested Microorganisms | Results |

|---|---|---|---|

| Thiosemicarbazide derivative | Antimicrobial | Staphylococcus aureus, E. coli | Inhibition zones observed |

| Oxadiazole derivative | Cytotoxic | Human cancer cell lines | IC < 10 µM |

| Hydroxypyrazolo derivative | Antiviral | HIV-1 | Significant reduction in viral load |

Mecanismo De Acción

The mechanism of action of ethyl 2-pyridylacetate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, leading to the formation of specific products. In pharmaceutical applications, it may interact with biological targets to exert therapeutic effects .

Comparación Con Compuestos Similares

1,2,4-Triazole Derivatives

1,3,4-Thiadiazole Derivatives

- N-(3,4-dichlorophenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazole-2-amine (1b): Shows mild antibacterial activity (MIC: 64 µg/mL for Escherichia coli) but lacks antiviral potency.

- Acetazolamide (1,3,4-thiadiazole-based diuretic) : Exhibits carbonic anhydrase inhibition (IC₅₀: 12 nM), a mechanism absent in this compound derivatives.

1,3,4-Oxadiazole Derivatives

- 1.5 for the parent ester).

- Raltegravir (1,3,4-oxadiazole-based antiviral) : Targets HIV integrase (IC₅₀: 2 nM), whereas this compound oxadiazoles lack selective antiviral effects.

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 165.19 | N/A (liquid) | 1.09 | 12.5 |

| Mthis compound | 151.16 | N/A (liquid) | 0.86 | 18.3 |

| Compound 3b (thiadiazole) | 341.76 | 179–180 | 3.2 | 0.7 |

| Compound 7a (triazole) | 328.78 | 225 | 2.8 | 1.2 |

Antimicrobial Activity Comparison

| Compound Class | Gram(+) Bacteria (MIC, µg/mL) | Gram(−) Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |

|---|---|---|---|

| This compound derivatives | 32–128 | 64–256 | >256 |

| Fluconazole | N/A | N/A | 0.5–2 |

| Ciprofloxacin | 0.25–1 | 0.12–0.5 | N/A |

Key Findings

- Structural Impact on Activity : Introduction of 1,2,4-triazole or 1,3,4-thiadiazole rings reduces antibacterial activity compared to standalone pyridine esters, likely due to steric hindrance.

- Synthetic Efficiency : this compound derivatives achieve 69–85% yields in cyclization reactions, outperforming older methods for triazole/thiadiazole synthesis (e.g., 25–40% yields for acetazolamide precursors).

Actividad Biológica

Ethyl 2-pyridylacetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound Derivatives

This compound serves as a precursor for various heterocyclic compounds. A study synthesized thirty-six novel derivatives by linking the 2-pyridyl ring with different moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. The synthesis was confirmed through spectroscopic methods including H-NMR, C-NMR, and mass spectrometry (MS), with some structures validated by X-ray crystallography .

Antimicrobial Properties

The synthesized derivatives of this compound were evaluated for their antimicrobial activity against a range of microorganisms. The results indicated notable efficacy against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Particularly Candida albicans.

The compounds exhibited varying degrees of inhibition, with some derivatives showing significant activity comparable to standard antibiotics .

Cytotoxicity and Antiviral Activity

In addition to antimicrobial properties, the derivatives were assessed for cytotoxicity and antiviral effects. Notably, several compounds demonstrated cytotoxic effects against cancer cell lines and antiviral activity against HIV-1. The cytotoxicity was measured using standard assays such as MTT and LDH assays, revealing that certain derivatives had selective toxicity towards cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A specific derivative of this compound linked with a thiourea moiety was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial potential. This compound also showed synergistic effects when combined with conventional antibiotics .

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of this compound derivatives against HIV-1. The compound exhibited an IC50 value of 15 µM in vitro, suggesting it could serve as a lead compound for further development in antiviral therapies .

Summary of Findings

The biological activities of this compound and its derivatives are summarized in the following table:

| Activity Type | Tested Compounds | Target Organisms/Cells | Activity Level |

|---|---|---|---|

| Antimicrobial | Various derivatives | Gram-positive/negative bacteria | Significant |

| Fungi (e.g., Candida albicans) | Moderate | ||

| Cytotoxicity | Selected derivatives | Cancer cell lines | Selective |

| Antiviral | Specific derivatives | HIV-1 | IC50 = 15 µM |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-pyridylacetate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation of 2-picolyllithium with diethyl carbonate in 1,2-dimethoxyethane under reflux . Optimization involves controlling stoichiometry (e.g., molar ratios of 2-picoline:diethyl carbonate:sodium hydride = 0.3:1.05:1.0) and reaction duration (~12 hours). Post-reaction neutralization (pH 7.5–8) during work-up minimizes side products like 1,3-di(2-pyridyl)acetone and quinolizinone derivatives . Yield improvements (up to 20%) require fractional distillation under reduced pressure (bp 110–116°C) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- NMR spectroscopy : To confirm the pyridylacetate backbone (e.g., δ 7.52 ppm for pyridyl protons in CCl₄) .

- Infrared spectroscopy : Identification of ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and pyridyl ring vibrations (1456–1017 cm⁻¹) .

- Chromatography : TLC/HPLC for purity assessment, especially to detect side products like 1,3-di(2-pyridyl)acetone .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for heterocyclic derivatives with antimicrobial activity. For example, coupling with thiourea or 1,2,4-triazole moieties enhances bioactivity against resistant pathogens. Structural modifications (e.g., halogenation) improve lipid solubility and pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or by-product formation across studies?

Discrepancies often arise from variations in work-up protocols. For instance, neutralization to pH 7.5–8 during extraction increases by-product recovery (e.g., quinolizinone derivatives) . Systematic analysis of reaction parameters (temperature, solvent purity, and base concentration) using design-of-experiment (DoE) methodologies can isolate critical factors. Cross-referencing spectral data (e.g., comparing NMR shifts of isolated by-products) with literature is essential .

Q. What strategies improve reproducibility in multi-step syntheses of this compound derivatives?

- Batch consistency : Implement rigorous quality control (e.g., HPLC/MS for purity, peptide content analysis for salt/water content) to minimize variability .

- Scalability : Pilot-scale reactions in anhydrous solvents (e.g., dry 1,2-dimethoxyethane) under inert atmospheres reduce side reactions .

- Automation : Use flow chemistry for precise control of reaction kinetics and stoichiometry in derivative synthesis .

Q. How do structural modifications of this compound impact its biological activity, and what computational tools validate these effects?

- Halogenation : Introducing Cl or F atoms at the pyridyl ring enhances antimicrobial activity by 30–50% compared to parent compounds, as shown in MIC assays against S. aureus .

- DFT calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) to guide pharmacophore design. EPR and magnetic studies validate metal-binding properties in coordination complexes .

Q. What methodologies address challenges in isolating this compound from complex reaction mixtures?

- Extraction optimization : Use chloroform for selective isolation of polar by-products .

- Chromatographic separation : Flash column chromatography with gradient elution (hexane:ethyl acetate) resolves esters from ketone derivatives .

- Crystallography : Single-crystal X-ray diffraction confirms the identity of challenging by-products like quinolizinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.